molecular formula C46H28N2O7 B11559170 5,5'-oxybis[2-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-1H-isoindole-1,3(2H)-dione]

5,5'-oxybis[2-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-1H-isoindole-1,3(2H)-dione]

Cat. No.: B11559170
M. Wt: 720.7 g/mol
InChI Key: VRUYHRWCWQTJOF-RYQLWAFASA-N
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Description

    5,5’-oxybis[2-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-1H-isoindole-1,3(2H)-dione]: is a mouthful, so let’s break it down. This compound belongs to the class of isoindole derivatives.

  • Its structure consists of two isoindole units connected by an oxygen bridge (hence the “oxybis” part). The phenyl groups and the enone functionality add complexity to its architecture.
  • The compound’s systematic name reflects its intricate arrangement of atoms and bonds.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound may vary, one common approach involves the condensation of appropriate precursors. For instance

      Reaction Conditions: These reactions typically occur under mild conditions, often using acid or base catalysts.

      Industrial Production: Unfortunately, detailed industrial-scale methods are scarce due to the compound’s complexity and limited commercial demand.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example

      Major Products: These reactions can lead to diverse products, such as derivatives with altered functional groups or stereochemistry.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stereochemistry, and applications in organic synthesis.

      Biology: Investigating its interactions with biomolecules (e.g., enzymes, receptors).

      Medicine: Potential pharmaceutical applications (e.g., anticancer agents, enzyme inhibitors).

      Industry: Limited, but it could serve as a precursor for more complex molecules.

  • Mechanism of Action

      Targets: The compound likely interacts with specific proteins, enzymes, or cellular pathways.

      Pathways: Further research is needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of isoindole, phenyl, and enone functionalities sets it apart.

      Similar Compounds: While no direct analogs exist, related isoindole derivatives include phthalimides and naphthalimides.

    Properties

    Molecular Formula

    C46H28N2O7

    Molecular Weight

    720.7 g/mol

    IUPAC Name

    5-[1,3-dioxo-2-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindol-5-yl]oxy-2-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-1,3-dione

    InChI

    InChI=1S/C46H28N2O7/c49-41(31-7-3-1-4-8-31)25-15-29-11-17-33(18-12-29)47-43(51)37-23-21-35(27-39(37)45(47)53)55-36-22-24-38-40(28-36)46(54)48(44(38)52)34-19-13-30(14-20-34)16-26-42(50)32-9-5-2-6-10-32/h1-28H/b25-15+,26-16+

    InChI Key

    VRUYHRWCWQTJOF-RYQLWAFASA-N

    Isomeric SMILES

    C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=CC(=C4)OC5=CC6=C(C(=O)N(C6=O)C7=CC=C(C=C7)/C=C/C(=O)C8=CC=CC=C8)C=C5

    Canonical SMILES

    C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=C(C=C7)C=CC(=O)C8=CC=CC=C8

    Origin of Product

    United States

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